An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-4-aminocinnamic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-4-aminocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide science, the incorporation of non-proteinogenic amino acids into peptide chains offers a powerful strategy to introduce novel structural and functional diversity. Fmoc-4-aminocinnamic acid, a derivative of 4-aminocinnamic acid, stands out as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a conjugated system, imparts valuable photophysical properties, making it a target for the development of photosensitive peptides and fluorescent probes. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties of Fmoc-4-aminocinnamic acid and detailed protocols for its application in Fmoc-based SPPS. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to facilitate the successful incorporation of this unique amino acid into novel peptide-based constructs.
Core Chemical Properties of Fmoc-4-aminocinnamic Acid
A thorough understanding of the physicochemical properties of Fmoc-4-aminocinnamic acid is paramount for its effective use in peptide synthesis. The presence of the bulky, aromatic Fmoc protecting group, combined with the conjugated cinnamic acid moiety, influences its solubility, reactivity, and the handling conditions required.
Structure and Physicochemical Data
The foundational characteristics of Fmoc-4-aminocinnamic acid and its parent compound, 4-aminocinnamic acid, are summarized in the table below. This data is essential for accurate reagent preparation and characterization of the final peptide.
| Property | Fmoc-4-aminocinnamic acid | 4-Aminocinnamic Acid |
| Molecular Formula | C₂₄H₁₉NO₄[1] | C₉H₉NO₂[2][3][4][5] |
| Molecular Weight | 385.4 g/mol [1] | 163.17 g/mol [2][5] |
| CAS Number | 1009806-19-2[1] | 2393-18-2[5] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[6] |
| Melting Point | Data not available (Est. >170 °C) | 170 °C[2] |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical factor in SPPS, directly impacting the efficiency of coupling reactions. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.
| Solvent | Solubility | Rationale and Field Insights |
| N,N-Dimethylformamide (DMF) | High | DMF is the most common solvent in Fmoc-SPPS due to its excellent solvating properties for both the resin and the protected amino acids. For most Fmoc-amino acids, concentrations greater than 0.4 M are readily achievable. |
| N-Methyl-2-pyrrolidone (NMP) | High | NMP is another excellent solvent for SPPS and can often be used interchangeably with DMF. It is particularly useful for sequences prone to aggregation. |
| Dichloromethane (DCM) | Moderate to Low | While DCM is a good solvent for swelling polystyrene resins, the solubility of many Fmoc-amino acids, especially those with polar side chains or complex aromatic structures, can be limited. It is more commonly used in Boc-based SPPS. |
| Water | Insoluble | The hydrophobic nature of the Fmoc group renders Fmoc-4-aminocinnamic acid insoluble in aqueous solutions. |
Expert Insight: The extended aromatic system of Fmoc-4-aminocinnamic acid may lead to π-π stacking interactions, which could slightly reduce its solubility compared to simpler aliphatic Fmoc-amino acids. When preparing stock solutions, it is advisable to ensure complete dissolution before use, employing gentle warming or sonication if necessary.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the quality control of the Fmoc-4-aminocinnamic acid building block and for the characterization of the final peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for Fmoc-4-aminocinnamic acid are not widely published, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted based on the spectra of 4-aminocinnamic acid and the well-characterized signals of the Fmoc group.
-
¹H NMR: The spectrum of 4-aminocinnamic acid in DMSO-d₆ shows characteristic signals for the aromatic and vinylic protons[3]. Upon Fmoc protection, the signals for the aromatic protons of the cinnamic acid moiety will experience a downfield shift due to the electron-withdrawing effect of the carbamate linkage. The protons of the Fmoc group will appear in the aromatic region (typically between 7.3 and 7.9 ppm), with the characteristic protons of the fluorenyl group being readily identifiable.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the carboxylic acid and the Fmoc carbamate, in addition to the aromatic and aliphatic carbons of the entire molecule.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for confirming the presence of key functional groups. The IR spectrum of Fmoc-4-aminocinnamic acid is expected to exhibit the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Aromatic/Vinylic) | ~3100-3000 |
| C=O Stretch (Carboxylic Acid) | ~1710 |
| C=O Stretch (Fmoc Carbamate) | ~1690 |
| C=C Stretch (Aromatic/Vinylic) | ~1600-1450 |
UV-Vis Spectroscopy
The extended π-system of the cinnamic acid moiety, in conjunction with the fluorenyl group of the Fmoc protection, gives Fmoc-4-aminocinnamic acid strong UV absorbance. This property is not only useful for its detection but is also the basis for its application in photosensitive peptides. The UV-Vis spectrum of 4-aminobenzoic acid, a structurally related compound, shows absorption maxima at 194 nm, 226 nm, and 278 nm[4][7]. The Fmoc group itself has a strong absorbance around 267 nm and 301 nm, which is often used to monitor the deprotection steps during SPPS[8]. The conjugation of these two chromophores in Fmoc-4-aminocinnamic acid will result in a complex UV-Vis spectrum with strong absorbance in the UV region.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-4-aminocinnamic acid into a peptide sequence follows the general principles of Fmoc-based SPPS. However, its unique structure warrants special consideration during the deprotection and coupling steps to ensure high-yield and high-purity synthesis.
The Fmoc-SPPS Workflow
The overall workflow for incorporating an amino acid in Fmoc-SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acids from reactive cations generated during cleavage. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Special Applications and Considerations
The incorporation of 4-aminocinnamic acid into peptides opens up possibilities for creating molecules with unique properties.
Fluorescent Peptides
The inherent fluorescence of the 4-aminocinnamic acid moiety can be exploited to create fluorescently labeled peptides.[2] These peptides can be used as probes in various biological assays, such as fluorescence microscopy and FRET-based studies, to investigate peptide-protein interactions and cellular localization.
Photosensitive Peptides
The conjugated double bond in the cinnamic acid structure can undergo photoisomerization upon exposure to UV light. This property can be harnessed to create "caged" or photoswitchable peptides, where the biological activity of the peptide is controlled by light. This allows for precise spatiotemporal control over peptide function in biological systems.
Conclusion
Fmoc-4-aminocinnamic acid is a valuable non-proteinogenic amino acid that provides a gateway to synthesizing peptides with novel photophysical properties. While its bulky and aromatic nature may present some challenges in SPPS, these can be overcome with careful optimization of coupling conditions. This guide has provided a comprehensive overview of its chemical properties and detailed protocols for its successful incorporation into peptide chains. By leveraging the unique characteristics of this building block, researchers can expand the functional repertoire of synthetic peptides for a wide range of applications in drug discovery, chemical biology, and materials science.
References
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MySkinRecipes. 4-Aminocinnamic Acid. [Link]
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SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]
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PubChem. p-Aminocinnamic acid. [Link]
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Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
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Most Wiedzy. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]
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